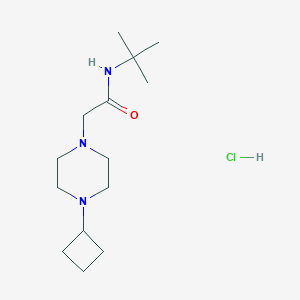

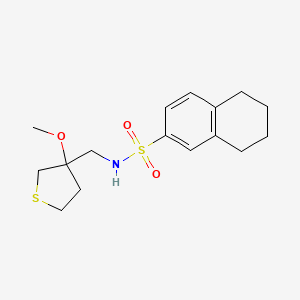

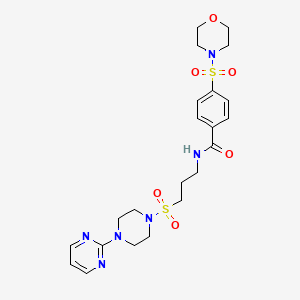

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, also known as BCTC, is a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in pain management and other related disorders.

Scientific Research Applications

Structure-Activity Relationship Studies

The investigation into the structure-activity relationships of various ligands, including derivatives similar to N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, has led to the identification of potent compounds with significant in vitro and in vivo activities. For instance, studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor highlighted the optimization of potency through systematic modifications, revealing compounds with anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antioxidant, Analgesic, and Anti-inflammatory Properties

Research into N-(pyrazin-2-yl)acetamide derivatives, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has demonstrated notable DPPH radical scavenging activity alongside analgesic and anti-inflammatory effects. These findings indicate a promising avenue for the development of new therapeutic agents based on modifications of the this compound structure to enhance these properties (Nayak et al., 2014).

Role in Advanced Oxidation Processes

The degradation of persistent compounds like chlorotriazine herbicides, which are potential drinking water contaminants, can be facilitated by radicals produced in advanced oxidation processes. The reactivity of these compounds towards sulfate radicals has been studied, with findings suggesting that modifications to the alkyl groups, akin to those in this compound, could influence degradation rates and pathways. This highlights the compound's potential application in environmental remediation technologies (Lutze et al., 2015).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of amino groups, a key step in the synthesis of antimalarial drugs and other pharmaceuticals, has been explored using various acyl donors. Research into the efficiency of different acyl donors for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the functional group transformations in compounds like this compound, has provided insights into optimizing synthetic routes for drug development (Magadum & Yadav, 2018).

Properties

IUPAC Name |

N-tert-butyl-2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O.ClH/c1-14(2,3)15-13(18)11-16-7-9-17(10-8-16)12-5-4-6-12;/h12H,4-11H2,1-3H3,(H,15,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFDKPPXKMINEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCN(CC1)C2CCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

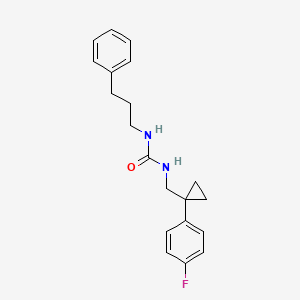

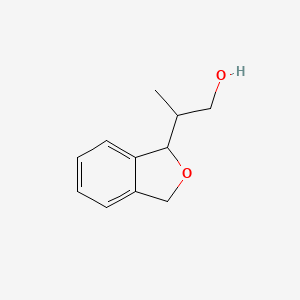

![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)

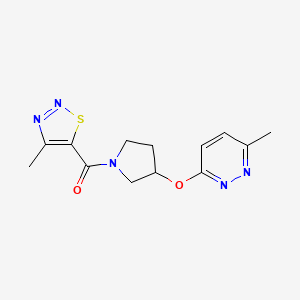

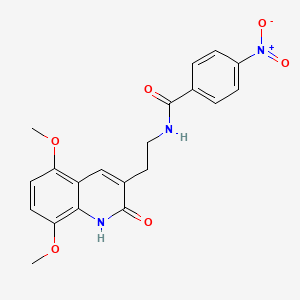

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)

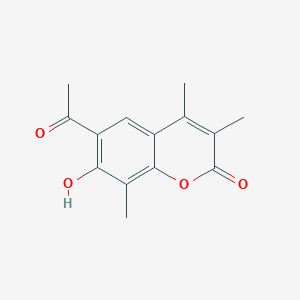

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)